molecular formula C10H19FN2O2 B3112905 tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate CAS No. 1932056-72-8

tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate

Cat. No.: B3112905
CAS No.: 1932056-72-8
M. Wt: 218.27
InChI Key: QHVIBSNJHHGNCZ-YUMQZZPRSA-N
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Description

Properties

IUPAC Name

tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVIBSNJHHGNCZ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638772-27-6, 1932056-72-8
Record name rac-tert-butyl (3R,5R)-3-amino-5-fluoropiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amination: The amino group can be introduced through reductive amination or other suitable methods.

    Protection with tert-Butyl Group: The tert-butyl group is introduced using tert-butyl chloroformate (Boc2O) under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the fluorine-substituted carbon or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is explored as a lead compound for drug development due to its biological activity. Its structural features suggest potential interactions with neurotransmitter receptors, which may influence synaptic transmission and could be relevant in treating neurological disorders .

Case Studies:

  • Neurotransmitter Interaction : Initial studies indicate that this compound may interact with specific receptors involved in neurotransmission. Further research is needed to quantify these interactions and assess their therapeutic implications.

Chemical Synthesis and Modification

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance biological activity or create derivatives for further study .

Table 1: Comparison of Structural Analogues

Compound NameStructural FeaturesUnique Aspects
Tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylateSimilar piperidine structureDifferent fluorine position
Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylateSimilar functional groupsVariation in stereochemistry
Tert-butyl (3R,5S)-3-amino-5-fluoropiperidineLacks carboxylic acid functionalityNo ester formation capability

This table highlights the uniqueness of this compound compared to its analogues, emphasizing its potential for specific biological activities not observed in other compounds.

Biochemical Research

In biochemical contexts, this compound can be utilized as an organic buffer or reagent in peptide synthesis. Its properties make it suitable for various applications in biochemistry and molecular biology .

Potential Applications in Forensics and Diagnostics

The compound's stability and reactivity may also find applications in forensic science and clinical diagnostics, where it can be used as a marker or reagent in analytical techniques .

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the tert-butyl group provides steric hindrance, influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
  • CAS Number : 1932056-72-8
  • Molecular Formula : C₁₀H₁₉FN₂O₂
  • Molecular Weight : 218.27 g/mol
  • Key Properties :
    • Density : 1.11 ± 0.1 g/cm³ (predicted)
    • Boiling Point : 285.6 ± 40.0 °C (predicted)
    • pKa : 9.62 ± 0.40 (predicted)
  • Storage : 2–8°C
  • Applications : Serves as a critical intermediate in agrochemical synthesis, particularly for crop protection agents .

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, or functional groups, leading to variations in physicochemical properties and applications. Below is a detailed comparison:

Stereoisomeric Analogs

Compound Name CAS Number Substituents/Stereochemistry Molecular Weight (g/mol) Purity Key Differences Applications References
tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate 1273565-65-3 Fluorine at C5, amino at C3 (3R,5S) 218.27 95% Stereochemistry at C3 alters spatial arrangement, potentially affecting receptor binding. Pharmaceutical intermediates
tert-Butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate 1290191-71-7 Fluorine at C4, amino at C3 (3S,4S) 218.27 97% Fluorine position shifts polarity and conformational flexibility. Agrochemical or drug synthesis

Substituent Variants

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences Applications References
tert-Butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate 1312810-30-2 CF₃ at C5 (3S,5R) 268.28 Trifluoromethyl group enhances electronegativity and lipophilicity. Pharmaceutical intermediates (e.g., kinase inhibitors)
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid 652971-20-5 Phenyl at C4, carboxylic acid at C3 305.37 Bulky phenyl group and carboxylic acid increase steric hindrance and acidity. Drug discovery (e.g., protease inhibitors)
tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate N/A Methyl at C5 (3R,5S) 214.28 Methyl group reduces electronegativity, increasing hydrophobicity. Specialty chemical synthesis

Physicochemical and Functional Contrasts

  • Fluorine vs. Trifluoromethyl : The CF₃ group in CAS 1312810-30-2 increases molecular weight by ~50 g/mol compared to the fluorine-substituted target compound. This substitution enhances metabolic stability and binding affinity in medicinal chemistry applications .
  • Stereochemical Impact : The (3R,5S) isomer (CAS 1273565-65-3) may exhibit distinct pharmacokinetic profiles due to altered chiral recognition in biological systems .

Research and Commercial Relevance

  • Agrochemical Utility : The target compound’s fluorine atom and tert-butoxycarbonyl (Boc) group optimize stability and bioavailability in pesticidal agents, as highlighted by its role in agrochemical pipelines .
  • Pharmaceutical Potential: Analogs like CAS 1312810-30-2 (CF₃-substituted) are prioritized in drug discovery due to their enhanced binding to hydrophobic enzyme pockets .
  • Synthetic Challenges : Stereoselective synthesis of these compounds requires advanced chiral catalysts or resolution techniques, as evidenced by supplier specifications (e.g., 95–98% purity) .

Biological Activity

Chemical Identity and Structure
tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate, with the CAS number 1932056-72-8, is a piperidine derivative featuring a tert-butyl group, an amino group, and a fluorine atom. The molecular formula is C10H19FN2O2C_{10}H_{19}FN_2O_2 and it has a molecular weight of 218.27 g/mol. Its structure allows for unique chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and drug development.

Structural Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C10H19FN2O2C_{10}H_{19}FN_2O_2
  • Molecular Weight: 218.27 g/mol
  • SMILES Notation: CC(C)(C)OC(=O)N1CC@@HCC@HC1

The biological activity of this compound is primarily attributed to its role as a scaffold for the development of enzyme inhibitors and receptor modulators. The presence of the amino and fluorine substituents on the piperidine ring enhances its interaction with biological targets, potentially influencing various biochemical pathways.

Applications in Drug Development

This compound is being explored for its potential therapeutic applications in several areas:

  • Enzyme Inhibition: It shows promise as a lead compound for designing inhibitors targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation: Its structural features allow it to act as a modulator for various receptors, which could be beneficial in treating conditions like neurological disorders.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have been effective in preclinical models. For example:

  • Enzyme Inhibitors: Studies have demonstrated that derivatives of this compound can inhibit proteases involved in cancer progression.
  • Neuropharmacology: Research has shown that modifications to the piperidine structure can enhance neuroprotective effects in models of neurodegeneration.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains amino and fluorine groupsPotential enzyme inhibitor
tert-butyl (3S,5S)-5-methylpiperidin-3-ylcarbamateMethyl group instead of fluorineModerate receptor activity
tert-butyl (3S,5S)-3-hydroxy-5-fluoropiperidine-1-carboxylateHydroxy group replacing amino groupEnhanced solubility but reduced activity

Q & A

Q. What are the key synthetic strategies for preparing tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate with stereochemical control?

  • Methodological Answer : The synthesis typically involves multi-step routes:
  • Step 1 : Start with a piperidine precursor (e.g., 3,5-dihydroxypiperidine) and introduce Boc (tert-butoxycarbonyl) protection at the nitrogen to stabilize the ring .
  • Step 2 : Enantioselective fluorination at position 5 using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride), ensuring stereochemical control via chiral catalysts or auxiliaries .
  • Step 3 : Introduce the amino group at position 3 through reductive amination or azide reduction, maintaining (S,S)-configuration via chiral resolution (e.g., chiral HPLC) or asymmetric synthesis .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to achieve >95% purity.
    Key Validation : NMR (¹H/¹³C) to confirm regiochemistry, and chiral HPLC to verify enantiomeric excess (ee >98%) .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (if crystals are obtainable) .
  • NMR Analysis : Coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations to determine spatial arrangement of substituents .
  • Chiral Chromatography : Compare retention times with racemic mixtures or known enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., during fluorination steps) .
  • Spill Management : Absorb with inert material (e.g., sand), dispose as hazardous waste, and avoid water jets to prevent aerosolization .
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound in drug discovery?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with biological targets (e.g., kinases, GPCRs) based on fluorine's electronegativity and amino group's hydrogen-bonding potential .
  • MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., explicit solvent models) .
  • QSAR Models : Corrogate substituent effects (e.g., fluorine vs. methyl) on potency using datasets from analogous piperidine derivatives .

Q. What strategies resolve low yields during the fluorination step in the synthesis of this compound?

  • Methodological Answer :
  • Optimized Reagents : Replace DAST with Deoxo-Fluor or XtalFluor-E to reduce side reactions .
  • Microwave-Assisted Synthesis : Enhance reaction efficiency and regioselectivity via controlled heating .
  • In Situ Monitoring : Use FT-IR or LC-MS to track fluorination progress and adjust stoichiometry dynamically .

Q. How do structural modifications (e.g., replacing fluorine with other halogens) impact the compound's physicochemical properties?

  • Methodological Answer :
  • LogP Studies : Compare lipophilicity (via shake-flask method or computational tools) to assess membrane permeability changes .
  • Thermal Analysis : DSC/TGA to evaluate melting points and stability (e.g., fluorine's electron-withdrawing effect increases thermal stability vs. chlorine) .
  • Solubility Screening : Use HPLC or nephelometry in buffers (pH 1–7.4) to guide formulation strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR data for this compound across studies?

  • Methodological Answer :
  • Solvent Effects : Replicate spectra in the same solvent (e.g., CDCl₃ vs. DMSO-d6) to isolate chemical shift variations .
  • Dynamic Effects : Analyze temperature-dependent NMR to detect conformational exchange broadening .
  • Independent Validation : Cross-check with high-field NMR (≥500 MHz) and 2D techniques (HSQC, HMBC) .

Retrosynthesis Analysis

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Strategy Settings

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Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
Reactant of Route 2
tert-butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate

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